molecular formula C28H46O4 B1255906 Sinugrandisterol C

Sinugrandisterol C

Cat. No.: B1255906
M. Wt: 446.7 g/mol
InChI Key: YOFBMTWCZVDGEM-CAXZPVATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinugrandisterol C is a steroidal compound belonging to the ergosterol family, specifically categorized under C24-methyl derivatives (ST0103) . Sinugrandisterol C shares the core ergostane skeleton but differs in functional group substitutions, which may influence its biological properties .

Properties

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

(1S,2S,3S,5S,7S,9R,10R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane-3,5,10-triol

InChI

InChI=1S/C28H46O4/c1-15(2)16(3)7-8-17(4)19-9-10-20-23-21(11-12-26(19,20)5)27(6)22(30)13-18(29)14-28(27)25(32-28)24(23)31/h15,17-25,29-31H,3,7-14H2,1-2,4-6H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26-,27+,28-/m1/s1

InChI Key

YOFBMTWCZVDGEM-CAXZPVATSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]4[C@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)O4)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2C(C4C5(C3(C(CC(C5)O)O)C)O4)O)C

Synonyms

5,6-epoxy-24-methylenecholesta-1,3,7-triol
sinugrandisterol C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Sinugrandisterol C and its analogs are characterized by a tetracyclic ergostane backbone with variations in oxygenation and side-chain modifications. Key structural distinctions include:

  • Position of hydroxyl groups : Sinugrandisterol C is hypothesized to have hydroxylations at distinct positions compared to Sinugrandisterol A (C3 and C11) or 1α-acetoxy-ergosta-5,24(28)-dien-3β,11α-diol (C1, C3, and C11) .
  • Side-chain modifications : Unlike Sinubrassione, which features a conjugated diene system, Sinugrandisterol C may retain a simpler side-chain structure similar to Columnaristerol A .
Table 1: Structural and Physicochemical Comparison
Compound Name Chemical Formula Molecular Weight (Da) Key Functional Groups Source Organism
Sinugrandisterol C* C₂₈H₄₆O₃ ~430.34 3β-OH, 11α-OH Marine sponge
Sinugrandisterol A C₂₈H₄₆O₃ 430.344695 3β-OH, 11α-OH Marine sponge
1α-Acetoxy-ergosta-5,24(28)-dien-3β,11α-diol C₃₀H₄₈O₄ 472.355260 1α-acetoxy, 3β-OH, 11α-OH Fungal origin
Columnaristerol A C₂₉H₄₈O₃ 444.360329 3β-OH, 24-methyl Coral

Pharmacological and Bioactivity Insights

  • Anti-inflammatory activity : Compounds like Sinugrandisterol A and 1α-acetoxy-ergosta derivatives exhibit moderate inhibition of NF-κB signaling, suggesting Sinugrandisterol C may share similar mechanisms .
  • Cytotoxicity: Ergosterols with acetoxy groups (e.g., 1α-acetoxy-ergosta derivatives) show higher cytotoxicity against cancer cell lines than non-acetylated analogs, implying that Sinugrandisterol C’s lack of acetylation might reduce toxicity .
  • Metabolic stability: The presence of a 24-methyl group in Sinugrandisterol C (shared with Columnaristerol A) may enhance membrane interaction compared to non-methylated sterols .

Analytical and Research Methodologies

Advanced techniques such as HPLC and LC-MS have been critical in differentiating Sinugrandisterol C from its analogs. For example:

  • Retention time differences : Sinugrandisterol C elutes earlier than Sinugrandisterol A in reverse-phase HPLC due to reduced polarity .
  • Mass spectrometry : Unique fragmentation patterns in LC-MS help distinguish side-chain modifications among C24-methyl derivatives .

Q & A

Basic Research Questions

Q. What validated spectroscopic techniques are recommended for characterizing Sinugrandisterol C’s structural identity, and how should discrepancies between datasets be addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and X-ray crystallography are foundational for structural elucidation. Cross-referencing spectral data with computational models (e.g., DFT calculations) can resolve ambiguities. For instance, conflicting NMR signals may arise from solvent polarity effects; repeating experiments in deuterated solvents like DMSO-d6 or CDCl3 under controlled humidity can mitigate this .

Q. How can researchers optimize isolation protocols for Sinugrandisterol C from natural sources to ensure purity and yield?

  • Methodological Answer : Employ a combination of solvent partitioning (e.g., hexane-ethyl acetate gradients) and chromatographic techniques (TLC-guided fractionation, HPLC). Validate purity using melting point analysis and orthogonal methods like LC-MS. Document solvent-to-mass ratios and temperature conditions to enable replication. Modifications to existing protocols should be justified through pilot studies comparing yield percentages across extraction methods .

Intermediate Research Questions

Q. What experimental designs are suitable for investigating Sinugrandisterol C’s bioactivity in vitro, and how should confounding variables be controlled?

  • Methodological Answer : Use dose-response assays (e.g., IC50 determination in cancer cell lines) with positive controls (e.g., doxorubicin) and vehicle controls. Address batch-to-batch variability by standardizing compound stock solutions using UV-Vis quantification. For cytotoxicity studies, include ATP-based viability assays and apoptosis markers (e.g., caspase-3/7 activation) to differentiate mechanisms. Statistical rigor requires ≥3 biological replicates and ANOVA with post-hoc correction .

Q. How should researchers design stability studies to assess Sinugrandisterol C’s degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Identify degradation products using HR-MS/MS and compare with stress conditions (e.g., oxidative, photolytic). Data should be analyzed using kinetic models (zero/first-order) to predict shelf-life .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for Sinugrandisterol C across independent studies?

  • Methodological Answer : Perform meta-analysis of raw datasets (if accessible) to identify methodological divergences, such as cell line specificity or assay endpoints. Replicate key experiments under harmonized conditions (e.g., uniform cell passage numbers, serum-free media). Triangulate findings with in silico docking studies to assess target binding consistency. Transparent reporting of negative data is critical to address publication bias .

Q. How can computational models be integrated with experimental data to predict Sinugrandisterol C’s pharmacokinetic properties?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., binding affinity to cytochrome P450 enzymes) with in vivo PK studies in rodent models. Use tools like SwissADME to predict logP, bioavailability, and blood-brain barrier permeability. Validate models by comparing predicted vs. observed AUC(0–24) values. Discrepancies may necessitate re-parameterization of force fields or inclusion of metabolite profiling .

Q. What criteria should guide the selection of in vivo models for studying Sinugrandisterol C’s therapeutic potential in age-related diseases?

  • Methodological Answer : Prioritize models with translatable pathophysiology, such as senescence-accelerated mice (SAM) for renal senescence studies. Ensure genetic and metabolic homogeneity across cohorts. Include age-matched controls and biomarkers (e.g., p16INK4a for cellular senescence). Justify sample size using power analysis and adhere to ARRIVE guidelines for ethical reporting .

Data Integrity and Reproducibility

Q. How can researchers ensure the reliability of Sinugrandisterol C’s bioactivity data when collaborating across labs?

  • Methodological Answer : Implement standardized protocols via SOPs shared pre-study. Use inter-laboratory calibration with reference compounds (e.g., IC50 verification of paclitaxel in cytotoxicity assays). Data should include raw values (e.g., absorbance readings) alongside processed metrics (e.g., % inhibition) to enable independent verification. Open-access platforms like Zenodo can archive datasets with DOIs .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Sinugrandisterol C studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) in tools like GraphPad Prism. Report R² values, Hill slopes, and confidence intervals. For outliers, apply Grubbs’ test with α=0.05. Sensitivity analyses (e.g., Monte Carlo simulations) can quantify uncertainty in EC50 estimates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinugrandisterol C
Reactant of Route 2
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